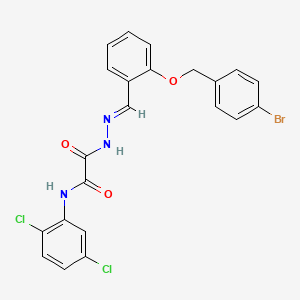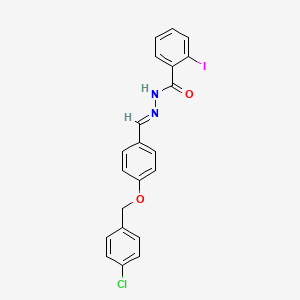![molecular formula C36H36N2O7S B12014197 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)
2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as butoxybenzoyl, hydroxy, oxo, phenoxyphenyl, pyrrol, and thiazole
Méthodes De Préparation
The synthesis of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core thiazole structure, followed by the introduction of the pyrrol and phenoxyphenyl groups. The final steps involve the addition of the butoxybenzoyl and isobutyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenoxyphenyl and butoxybenzoyl groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
ISOBUTYL 4-HYDROXYBENZOATE: A simpler compound with fewer functional groups, used primarily as a preservative.
PHENOXYBENZOIC ACID DERIVATIVES: Compounds with similar phenoxyphenyl groups, used in various chemical and biological applications
Propriétés
Formule moléculaire |
C36H36N2O7S |
|---|---|
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
2-methylpropyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C36H36N2O7S/c1-5-6-19-43-26-17-15-24(16-18-26)31(39)29-30(25-11-10-14-28(20-25)45-27-12-8-7-9-13-27)38(34(41)32(29)40)36-37-23(4)33(46-36)35(42)44-21-22(2)3/h7-18,20,22,30,39H,5-6,19,21H2,1-4H3/b31-29- |
Clé InChI |
OKGYPFCHELGUTN-YCNYHXFESA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014127.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014139.png)
![2,4-dibromo-6-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B12014140.png)
![[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014153.png)



![N'-[(E)-(3-Fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12014171.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12014175.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12014184.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014205.png)

